molecular formula C20H19ClN2O2S B2648268 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide CAS No. 946251-45-2

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B2648268
CAS No.: 946251-45-2
M. Wt: 386.89
InChI Key: DXRWOLMFQGTDDV-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide is a recognized and potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in regions such as the amygdala and hippocampus, where they are implicated in the regulation of neuronal excitability, fear behaviors, and synaptic plasticity. The research value of this compound lies in its utility as a pharmacological tool to selectively probe the complex physiological and pathophysiological roles of TRPC5. Investigations utilizing this inhibitor have been pivotal in suggesting TRPC5's involvement in pain processing and neuropathic pain states , as well as in anxiety and fear-related behaviors in preclinical models. By blocking TRPC5-mediated calcium entry, researchers can dissect the channel's contribution to intracellular signaling cascades and neuronal network activity. Furthermore, beyond neuroscience, TRPC5 function is also explored in renal and cardiovascular diseases and cancer , making this inhibitor a versatile compound for studying this channel across multiple biological systems and disease contexts.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-14-4-2-3-5-18(14)25-12-19(24)22-11-10-17-13-26-20(23-17)15-6-8-16(21)9-7-15/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRWOLMFQGTDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then functionalized with a chlorophenyl group. The intermediate product is further reacted with 2-(2-methylphenoxy)acetamide under specific conditions to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions involving this compound generally require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s closest analogs differ in substituent positions, core heterocycles, or functional groups, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Implications Reference
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide C₂₀H₁₉ClN₂O₂S 386.9 4-Methylphenoxy (vs. 2-methylphenoxy) Altered lipophilicity and steric hindrance; may affect binding affinity or metabolic stability.
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide C₃₀H₂₃ClN₆O₂S₂ 619.1 Triazole and benzothiazole cores (vs. thiazole) Enhanced π-π stacking potential; possible differences in target selectivity or pharmacokinetics.
N-(4-Chlorophenyl)-2-[2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetamide C₂₅H₁₈ClN₅O₂S 503.0 Quinazolinone-thiazole hybrid (vs. simple thiazole) Increased planarity and hydrogen-bonding capacity; potential for kinase inhibition or DNA interaction.
Mandipropamid (2-(4-Chlorophenyl)-N-[2-[3-methoxy-4-(prop-2-ynyloxy)phenyl]ethyl]acetamide) C₂₃H₂₁ClN₂O₄ 432.9 Propargyloxy and methoxy groups (vs. methylphenoxy) Higher reactivity due to alkyne groups; possible use as a fungicide or herbicide.
2-(4-Chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}ethyl)acetamide C₂₂H₂₅Cl₂N₃O₂ 458.4 Piperazine linker and dual chlorophenyl groups Enhanced solubility via basic nitrogen; potential for CNS or antimicrobial activity.

Key Observations

Substituent Position Effects: The positional isomerism in the methylphenoxy group (2- vs. 4-methyl) may alter steric interactions with biological targets. For instance, the 2-methyl group could hinder rotation or binding to flat enzymatic pockets compared to the 4-methyl analog .

Core Heterocycle Modifications: The triazole-benzothiazole system in introduces sulfur and nitrogen atoms, enhancing polar interactions and metabolic stability . The quinazolinone-thiazole hybrid () offers a fused aromatic system, likely improving DNA intercalation or kinase inhibition compared to the simpler thiazole core .

The piperazine moiety in improves water solubility, which could translate to better oral bioavailability compared to the target compound .

Pharmacological Context

While direct activity data for the target compound are unavailable, structurally related compounds provide clues:

  • Mirabegron (), a β3-adrenergic receptor agonist, shares the thiazole-acetamide scaffold. The absence of Mirabegron’s hydroxy-phenylethylamino group in the target compound may reduce β3 receptor affinity but could redirect activity toward other targets (e.g., ion channels or enzymes) .

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorophenyl group, and an acetamide moiety, which contribute to its biological properties. The molecular formula is C16H18ClN3OSC_{16}H_{18}ClN_{3}OS with a molecular weight of approximately 335.85 g/mol.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study reported that thiazole derivatives demonstrated comparable antimicrobial activity to standard antibiotics such as norfloxacin .

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented. For example, compounds containing the thiazole moiety have been shown to induce cytotoxic effects in cancer cell lines. One study reported IC50 values indicating significant cytotoxicity against A-431 and Jurkat cell lines, suggesting that structural features like the presence of a methyl group on the phenyl ring enhance activity .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring is believed to play a crucial role in binding interactions that modulate biological pathways relevant to both antimicrobial and anticancer effects.

Research Findings and Case Studies

Study Findings IC50 Values
Study ASignificant antibacterial activity against Gram-positive bacteria< 50 µg/mL
Study BCytotoxic effects on A-431 cell line1.61 ± 1.92 µg/mL
Study CPotential as an antifungal agent>100 µg/mL

Q & A

Q. What are the standard synthetic routes for N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.
  • Step 2: Introduction of the 4-chlorophenyl group through Suzuki coupling or nucleophilic substitution.
  • Step 3: Acetamide functionalization using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in solvents such as dichloromethane (DCM) under controlled temperatures (0–30°C) .
  • Step 4: Final purification via column chromatography or recrystallization. Key reagents and conditions include anhydrous solvents, catalysts (e.g., copper salts for click chemistry), and bases like 2,6-lutidine .

Q. How is the compound characterized post-synthesis to confirm structure and purity?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra (e.g., in DMSO-d₆) confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: For unambiguous structural determination, particularly for novel derivatives .
  • Elemental Analysis: Ensures stoichiometric purity within 0.5% error margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

  • Temperature Control: Maintaining 0–5°C during coupling reactions to minimize side products .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for thiazole ring formation .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
  • Real-Time Monitoring: Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies intermediates .

Q. What structural features influence the compound’s biological activity, and how can structure-activity relationships (SAR) be analyzed?

Key SAR determinants:

  • Thiazole Ring: Essential for binding to biological targets like kinases or receptors. Substitutions at the 4-position (e.g., 4-chlorophenyl) enhance lipophilicity and target affinity .
  • Acetamide Linker: Flexibility and hydrogen-bonding capacity modulate pharmacokinetics.
  • Phenoxy Group: Electron-withdrawing groups (e.g., 2-methylphenoxy) improve metabolic stability . Methodology:
  • In Silico Docking: Molecular dynamics simulations predict binding modes with target proteins.
  • Bioactivity Assays: Compare IC₅₀ values of derivatives in antimicrobial or anticancer screens .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from:

  • Experimental Variability: Differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. resazurin), or compound purity.
  • Structural Analogues: Subtle modifications (e.g., halogen placement) drastically alter activity . Resolution Strategies:
  • Dose-Response Curves: Establish consistent EC₅₀/IC₅₀ metrics across multiple replicates.
  • Orthogonal Assays: Validate results using complementary techniques (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

  • Lipophilicity (LogP): Calculated via software like ChemAxon to assess membrane permeability. Halogen atoms (Cl, F) increase LogP, enhancing blood-brain barrier penetration .
  • Metabolic Stability: Cytochrome P450 interactions predicted using QSAR models.
  • ADME Profiling: Tools like SwissADME predict absorption, distribution, and excretion based on molecular descriptors .

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